molecular formula C8H16ClNO2 B6252970 tert-butyl (2S)-azetidine-2-carboxylate hydrochloride CAS No. 91106-31-9

tert-butyl (2S)-azetidine-2-carboxylate hydrochloride

Cat. No.: B6252970
CAS No.: 91106-31-9
M. Wt: 193.7
InChI Key:
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Description

tert-Butyl (2S)-azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural and chemical properties. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-azetidine-2-carboxylate hydrochloride typically involves the protection of the amino group of azetidine-2-carboxylic acid with a tert-butyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-azetidine-2-carboxylate hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The tert-butyl group can be replaced by other functional groups under appropriate conditions.

    Deprotection Reactions: The tert-butyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid or other strong acids are commonly used to remove the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the tert-butyl group yields azetidine-2-carboxylic acid.

Scientific Research Applications

tert-Butyl (2S)-azetidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used to study the biological activity of azetidine derivatives and their potential as therapeutic agents.

    Medicine: Azetidine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-azetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-azetidine-2-carboxylate
  • tert-Butyl (2R)-azetidine-2-carboxylate
  • tert-Butyl (2S)-pyrrolidine-2-carboxylate

Uniqueness

tert-Butyl (2S)-azetidine-2-carboxylate hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The steric hindrance provided by the tert-butyl group further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

91106-31-9

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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